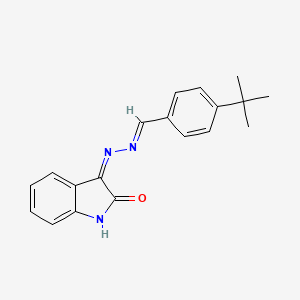![molecular formula C24H24N2O6S B6121208 ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate](/img/structure/B6121208.png)
ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate is a complex organic compound that belongs to the class of benzenesulfonamide derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzenesulfonyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Benzenesulfonyl Derivative: The initial step involves the reaction of benzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form N-(benzenesulfonyl)-4-methoxyaniline.
Acetylation: The N-(benzenesulfonyl)-4-methoxyaniline is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Coupling with Ethyl 2-Aminobenzoate: The final step involves the coupling of the acetyl derivative with ethyl 2-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles.
Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Products with the ester group replaced by nucleophiles.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can inhibit certain enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate can be compared with other benzenesulfonamide derivatives:
Similar Compounds: N-(benzenesulfonyl)-4-methoxyaniline, ethyl benzoate, and other sulfonamide derivatives.
Uniqueness: The presence of both the benzenesulfonyl and methoxyaniline groups in the same molecule provides unique chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-32-24(28)21-11-7-8-12-22(21)25-23(27)17-26(18-13-15-19(31-2)16-14-18)33(29,30)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVFDREGDJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)

![2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE](/img/structure/B6121163.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![7-(2-methylcyclohexyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6121215.png)
![4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione](/img/structure/B6121217.png)
![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
